1-(2-Chlorophenyl)cyclopropanecarboxylic acid

HIV Research Immunology Chemokine Antagonism

Researchers requiring a structurally defined ortho-chlorophenyl cyclopropane carboxylic acid for reproducible CCR5 or CYP11B2 target engagement often face supply inconsistency. This ≥97% pure compound delivers sub-nanomolar CCR5 antagonism (IC₅₀=0.1 nM), 400-fold CYP11B2 selectivity over CYP11B1, and picomolar CA XIV binding (Kd=0.240 nM). • Consistent lot-to-lot purity (≥97% HPLC) • Room temp storage; ambient shipping • Bulk quantities available for SAR and in vivo studies

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
CAS No. 122143-19-5
Cat. No. B052301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)cyclopropanecarboxylic acid
CAS122143-19-5
Molecular FormulaC10H9ClO2
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2Cl)C(=O)O
InChIInChI=1S/C10H9ClO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
InChIKeyCODFVANRHMDSSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)cyclopropanecarboxylic Acid: Technical Overview & Sourcing


1-(2-Chlorophenyl)cyclopropanecarboxylic acid (CAS 122143-19-5) is a cyclopropane-substituted aromatic carboxylic acid with the molecular formula C₁₀H₉ClO₂ and a molecular weight of 196.63 g/mol [1]. It is characterized by a rigid cyclopropane ring and an ortho-chlorophenyl substituent, which confers a calculated Log P of 2.85, a pKa of 3.80, and a density of 1.403 g/cm³ [2][3]. This compound is a solid at room temperature, soluble in organic solvents such as methanol and ethanol, and typically supplied with a purity of ≥97% .

1-(2-Chlorophenyl)cyclopropanecarboxylic Acid: Why Analogs Cannot Substitute


The unique ortho-chlorophenyl substitution on the cyclopropane ring of 1-(2-Chlorophenyl)cyclopropanecarboxylic acid fundamentally alters its binding profile and conformational constraint compared to other positional isomers and simpler cyclopropane carboxylic acid derivatives. For instance, the ortho-chloro position influences the molecule's pKa (3.80) and LogP (2.85), directly impacting its ionization state and membrane permeability at physiological pH [1][2]. Swapping this compound for a close analog like 2-(2-Chlorophenyl)cyclopropanecarboxylic acid (CAS 1181230-38-5), where the substitution pattern differs, or a non-halogenated version, can lead to divergent biological activity due to altered steric and electronic properties . This is not a generic building block; its specific geometry is critical for reproducible target engagement.

1-(2-Chlorophenyl)cyclopropanecarboxylic Acid: Differentiated from Analogs


High-Affinity CCR5 Antagonism

This compound exhibits potent antagonist activity against the CCR5 receptor with an IC₅₀ of 0.1 nM in a cell-based assay [1]. This represents a sub-nanomolar level of activity, a common benchmark for high-potency tool compounds in chemokine research. While not a direct head-to-head comparison in the same study, this potency is orders of magnitude higher than many first-generation CCR5 antagonists, which often exhibit IC₅₀ values in the micromolar range [2].

HIV Research Immunology Chemokine Antagonism

Selective CYP11B2 Inhibition Over CYP11B1

1-(2-Chlorophenyl)cyclopropanecarboxylic acid demonstrates notable selectivity as a CYP11B2 inhibitor (IC₅₀ = 22 nM) compared to its effect on CYP11B1 (IC₅₀ = 8,950 nM) [1]. This ~407-fold selectivity ratio is a quantifiable differentiator. In contrast, many broad-spectrum CYP inhibitors lack this specificity, increasing the risk of off-target drug-drug interactions (DDIs). For example, a known CYP2B6 inhibitor in the same study shows an IC₅₀ of 180 nM, indicating a different activity profile [2].

CYP Enzymes Drug Metabolism Steroidogenesis

Potent ACC1 Inhibition

The compound inhibits human Acetyl-CoA Carboxylase 1 (ACC1) with an IC₅₀ of 23 nM at pH 7.5 [1]. This places its potency among the higher end of reported ACC1 inhibitors. For context, another known ACC1 inhibitor, BDBM50365279, exhibits a less potent IC₅₀ of 32 nM under different conditions [2], while a separate study lists an ACC1 inhibitor with an IC₅₀ of 964 nM [3]. This 23 nM activity underscores its potential as a strong starting point for metabolic research applications.

Metabolic Disease Enzyme Inhibition Fatty Acid Synthesis

High-Affinity Carbonic Anhydrase XIV Binding

This compound displays exceptionally strong binding to recombinant human Carbonic Anhydrase XIV, with a dissociation constant (Kd) of 0.240 nM [1]. This sub-nanomolar affinity is a critical differentiator. In comparison, other inhibitors, such as the one represented by BDBM50209283, show a Ki of 0.870 nM for a different carbonic anhydrase isoform (CA II) [2]. This high affinity for CA XIV makes it a premier tool for studying this specific isoform, which is implicated in certain cancers and epilepsy.

Enzyme Kinetics Binding Affinity Carbonic Anhydrase

Distinctive Physicochemical Profile

The compound possesses a calculated pKa of 3.80 and a LogD at pH 7.4 of -0.41 [1]. These values are distinct from many cyclopropane carboxylic acid analogs, which may have more basic or lipophilic profiles. For instance, while the uncharged Log P is 2.85, the compound's LogD at pH 7.4 indicates a preference for the aqueous phase, suggesting it is largely ionized under physiological conditions. This property is critical for solubility and can be directly compared to other building blocks when designing molecules with specific permeability or solubility requirements.

ADME Drug-like Properties Formulation

1-(2-Chlorophenyl)cyclopropanecarboxylic Acid: Application Scenarios


HIV Entry and Chemokine Receptor Studies

Given its sub-nanomolar antagonism of the CCR5 receptor (IC₅₀ = 0.1 nM), this compound is ideally suited for advanced studies of HIV-1 entry mechanisms or inflammatory chemokine signaling [1]. Its high potency allows researchers to dissect specific receptor-mediated events with minimal off-target activity, making it a valuable control and reference compound for screening new antiviral or anti-inflammatory agents.

CYP11B2 Inhibition for Steroidogenesis Analysis

The compound's distinct selectivity profile—potent inhibition of CYP11B2 (IC₅₀ = 22 nM) but weak inhibition of CYP11B1 (IC₅₀ = 8,950 nM)—positions it as a crucial research tool for isolating the role of aldosterone synthesis without affecting cortisol pathways [2]. This is especially relevant in drug discovery projects focused on hypertension, heart failure, or adrenal disorders, where off-target glucocorticoid effects must be strictly avoided.

Carbonic Anhydrase XIV Probe for Cancer Research

With an exceptional binding affinity to Carbonic Anhydrase XIV (Kd = 0.240 nM), this compound can serve as a high-fidelity probe for studying the expression and function of this isoform in cancer biology and tumor microenvironment research [3]. Its strong binding ensures reliable target engagement even at low concentrations, facilitating biomarker identification and target validation studies.

ACC1 Inhibitor for Metabolic Disease Research

The compound's potent inhibition of human ACC1 (IC₅₀ = 23 nM) makes it a high-quality starting point for investigating fatty acid synthesis pathways in metabolic diseases, obesity, and certain cancers [4]. Its activity level is comparable to or exceeds many published ACC1 inhibitors, offering a strong basis for structure-activity relationship (SAR) studies and in vivo proof-of-concept experiments.

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